![molecular formula C19H24N4O3S B4623482 N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)

N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide

Descripción general

Descripción

Synthesis Analysis

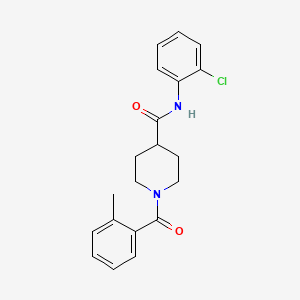

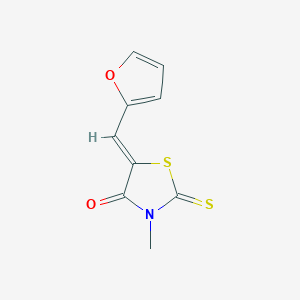

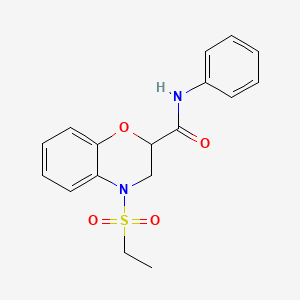

The synthesis of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multi-step process. Initially, benzenesulfonyl chloride reacts with 1-aminopiperidine under controlled pH in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent reactions with various electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) generate a series of N-substituted derivatives, displaying significant synthetic versatility (H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of related sulfonamide derivatives, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been elucidated through crystallographic studies, revealing intricate details like the twisted planes of the acetamide and thiadiazole units and the presence of hydrogen bonding forming dimers in the crystal lattice (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Sulfonamides like N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide undergo various chemical reactions leading to bioactive compounds. Their reactivity with nitrogen nucleophiles, for example, yields aminothiazole, aminooxazole, and several other derivatives showing potential biological activities (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Physical Properties Analysis

The synthesis and structure-activity relationships of molecules based on the N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide framework indicate that minor modifications in the molecular structure can significantly impact their physical properties, such as solubility and stability, which are crucial for their biological activity and pharmacokinetic profile (S. McCombie et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are highlighted by their interactions with biological targets, demonstrating a broad range of activities, including enzyme inhibition. Specifically, compounds bearing the piperidine nucleus show significant activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential as therapeutic agents in treating diseases associated with enzyme dysregulation (H. Khalid, 2012).

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Potential

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, highlighting their in vitro antimalarial activity. These derivatives were evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and cytotoxicity, demonstrating significant antimalarial activity without cytotoxic effects at the examined concentrations. The theoretical and molecular docking studies of these compounds also revealed their potential against SARS-CoV-2, indicating a broader antiviral application (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Uses

Research into N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, important targets for Alzheimer's disease treatments. These compounds, by interacting with these enzymes, could potentially offer therapeutic benefits for neurodegenerative diseases (Khalid et al., 2014).

Antimicrobial and Antifungal Activities

Another study synthesized N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides, testing them for antimicrobial activities against various pathogenic bacterial strains and Candida albicans. Some of these compounds exhibited promising antifungal and broad-spectrum antibacterial activities, suggesting their utility in combating infectious diseases (Rao et al., 2019).

Chemical Synthesis and Material Science

The sulfomethylation of di-, tri-, and polyazamacrocycles, including piperazine, outlined a new route for the synthesis of mixed-side-chain macrocyclic chelates. This method could have implications for the development of novel chelating agents for use in material science and medicinal chemistry (van Westrenen & Sherry, 1992).

Nanofiltration Membrane Development

Research into the synthesis of sulfonated aromatic diamine monomers and their application in thin-film composite nanofiltration membranes highlighted the potential for improved water flux and dye solution treatment. This work demonstrates the compound's relevance in environmental engineering and water purification technologies (Liu et al., 2012).

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBFFHZLNCWIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)